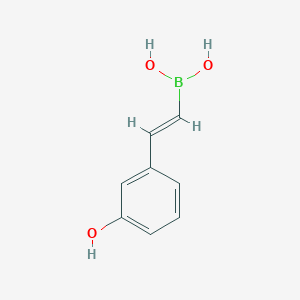
(E)-(3-Hydroxystyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-Hydroxystyryl)boronic acid is an organic compound with the molecular formula C8H9BO3 It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(3-Hydroxystyryl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-Hydroxystyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols or amines can be used to form esters or amides, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
(E)-(3-Hydroxystyryl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(3-Hydroxystyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various biological molecules and enzymes, potentially inhibiting their activity. The compound can also participate in transmetallation reactions, where the boron atom transfers its organic residue to a transition metal, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
(E)-(3-Hydroxystyryl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the hydroxystyryl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .
List of Similar Compounds
- Phenylboronic acid
- Benzylboronic acid
- Vinylboronic acid
- Allylboronic acid
Properties
Molecular Formula |
C8H9BO3 |
|---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
[(E)-2-(3-hydroxyphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10-12H/b5-4+ |
InChI Key |
UNLBOXUQHKPTSG-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)O)(O)O |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


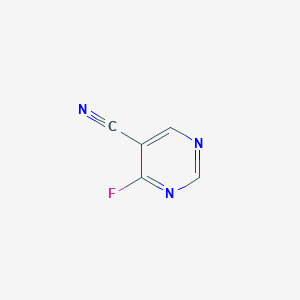
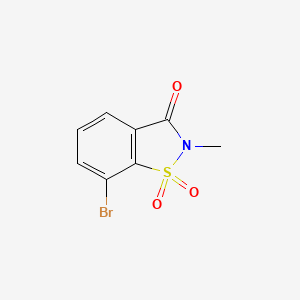
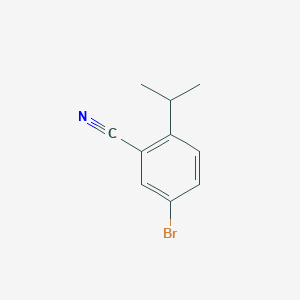
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
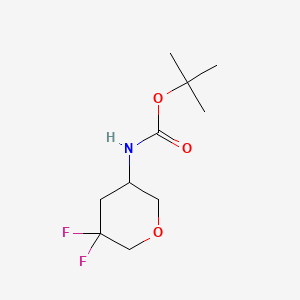
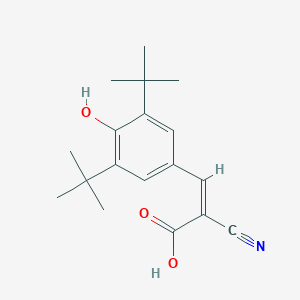
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
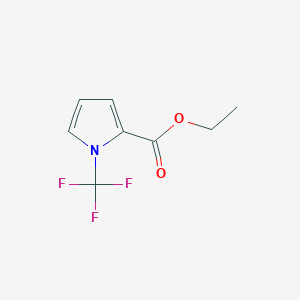
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
![3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)

![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
